molecular formula C12H15ClN2O3 B2554492 2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide CAS No. 1796109-91-5

2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide

Cat. No.: B2554492
CAS No.: 1796109-91-5
M. Wt: 270.71
InChI Key: GBOVIAGQKUSXIW-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide is a synthetic organic compound that features a furan ring, a piperidine ring, and a chloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide typically involves the following steps:

    Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.

    Acylation of piperidine: The furan-2-carbonyl chloride is then reacted with piperidine to form N-(furan-2-carbonyl)piperidine.

    Chlorination: The final step involves the reaction of N-(furan-2-carbonyl)piperidine with chloroacetyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic substitution: Substituted amides or thioamides.

    Hydrolysis: Furan-2-carboxylic acid and 4-piperidone.

    Oxidation: Furan-2,3-dione derivatives.

Scientific Research Applications

2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: Employed as a tool compound to probe the function of specific proteins or enzymes.

    Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and piperidine moiety may facilitate binding to active sites, while the chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide: can be compared with other furan-containing amides and piperidine derivatives.

    N-(furan-2-carbonyl)piperidine: Lacks the chloroacetamide group, making it less reactive in nucleophilic substitution reactions.

    2-chloro-N-(piperidin-4-yl)acetamide: Lacks the furan ring, which may reduce its binding affinity to certain biological targets.

Uniqueness

The unique combination of the furan ring, piperidine ring, and chloroacetamide group in this compound provides a distinct set of chemical and biological properties that can be exploited in various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c13-8-11(16)14-9-3-5-15(6-4-9)12(17)10-2-1-7-18-10/h1-2,7,9H,3-6,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOVIAGQKUSXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCl)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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